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Compound of Interest

Compound Name: 2-Amino-3,5-diiodobenzamide

Cat. No.: B15152183

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and
potential biological significance of 2-Amino-3,5-diiodobenzamide. Due to the limited
availability of direct experimental data for this specific compound, this guide leverages
established chemical principles and data from structurally analogous molecules to provide a
robust predictive analysis.

Chemical Properties and Data

While specific experimental data for 2-Amino-3,5-diiodobenzamide is not readily available in
the public domain, we can infer its key physicochemical properties based on the known data of
the closely related compound, 2-Amino-3,5-diiodobenzoic acid, and general principles of
organic chemistry.

Table 1: Predicted Physicochemical Properties of 2-Amino-3,5-diiodobenzamide
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Property Predicted Value Basis for Prediction
Molecular Formula C7HsI2N20 Based on chemical structure
] Calculated from the molecular
Molecular Weight 387.94 g/mol
formula
) ) ] Analogy with 2-Amino-3,5-
Appearance White to off-white solid . . ]
diiodobenzoic acid[1]
Amides generally have higher
melting points than their
] ] ) - corresponding carboxylic
Melting Point > 200 °C (with decomposition) ) .
acids. 2-Amino-3,5-
diiodobenzoic acid has a
melting point of 233-235 °C.[1]
Sparingly soluble in water; .
- ) ) General solubility trends for
Solubility soluble in polar organic

solvents like DMSO and DMF.

aromatic amides.

pKa (of the amine)

~2-3

The electron-withdrawing
effects of the iodine atoms and
the benzamide group are
expected to decrease the

basicity of the anilino amine.

Synthesis of 2-Amino-3,5-diiodobenzamide

A plausible and efficient synthetic route to 2-Amino-3,5-diiodobenzamide is the conversion of

the commercially available 2-Amino-3,5-diiodobenzoic acid to the primary amide. This

transformation can be achieved via several standard methods. Below are detailed experimental

protocols for two common and effective approaches.

Experimental Protocol 1: Synthesis via an Acyl Chloride

Intermediate

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride,

which is then reacted with ammonia to form the amide.
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Workflow Diagram: Synthesis via Acyl Chloride
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Caption: Synthesis of 2-Amino-3,5-diiodobenzamide via an acyl chloride intermediate.
Methodology:

e Acyl Chloride Formation: To a solution of 2-Amino-3,5-diiodobenzoic acid (1.0 eq) in an
anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add
thionyl chloride (SOCIz2) (1.2 eq) or oxalyl chloride ((COCI)2) (1.2 eq) dropwise at 0 °C. A
catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The
reaction mixture is then stirred at room temperature for 2-4 hours or until the reaction is
complete, as monitored by thin-layer chromatography (TLC). The excess reagent and
solvent are removed under reduced pressure to yield the crude 2-Amino-3,5-diiodobenzoyl
chloride.[2][3][4][5]

o Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM
or THF) and cooled to 0 °C. A solution of ammonia in an appropriate solvent (e.g., ammonia
in methanol or agueous ammonia) is added dropwise. The reaction is stirred at room
temperature for 1-2 hours.

» Work-up and Purification: The reaction mixture is quenched with water and extracted with an
organic solvent. The organic layer is washed with brine, dried over anhydrous sodium
sulfate, and concentrated under reduced pressure. The crude product can be purified by
recrystallization or column chromatography.
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Experimental Protocol 2: Synthesis using a
Carbodiimide Coupling Agent

This method avoids the harsh conditions of acyl chloride formation and is often used for
substrates with sensitive functional groups.

Workflow Diagram: Carbodiimide Coupling Synthesis
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Caption: Synthesis of 2-Amino-3,5-diiodobenzamide using a carbodiimide coupling agent.
Methodology:

e Reaction Setup: To a solution of 2-Amino-3,5-diiodobenzoic acid (1.0 eq) in a polar aprotic
solvent such as DMF, add a carbodiimide coupling agent like 1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) or N,N'-Dicyclohexylcarbodiimide (DCC)
(1.2 eq). An additive such as N-hydroxybenzotriazole (HOBt) (1.2 eq) can be used to
improve efficiency and reduce side reactions.[6][7][8][9][10]

o Amidation: To this mixture, add a source of ammonia, such as ammonium chloride (1.5 eq)
and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0
eq). The reaction is stirred at room temperature for 12-24 hours.

o Work-up and Purification: The reaction mixture is diluted with water and extracted with an
appropriate organic solvent. If DCC is used, the dicyclohexylurea byproduct can be removed
by filtration. The organic layer is washed sequentially with a mild acid, a mild base, and
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brine, then dried and concentrated. The product is purified by recrystallization or column

chromatography.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-Amino-3,5-diiodobenzamide
based on the analysis of its functional groups and comparison with analogous structures.

Table 2: Predicted *H NMR Spectral Data
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Chemical Shift
(6, ppm)

Multiplicity

Integration

Assignment

Rationale

~7.8-8.2

1H

Aromatic H
(ortho to -
CONHz2)

Deshielded by
the anisotropic
effect of the
carbonyl and the
electron-
withdrawing
iodine.

~75-78

1H

Aromatic H
(meta to -
CONHz2)

Less deshielded
than the ortho

proton.

~6.5-7.0

brs

2H

-CONH:z

Broad singlet
due to
guadrupolar
relaxation of the
nitrogen nucleus
and possible
hydrogen
bonding.

~45-55

brs

2H

-NH2

Broad singlet,
chemical shift
can vary with
concentration
and solvent due
to hydrogen
bonding.

Table 3: Predicted 13C NMR Spectral Data
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Chemical Shift (6, ppm) Assignment Rationale
Typical chemical shift for a
~ 170 C=0 primary amide carbonyl
carbon.
Aromatic carbon attached to
~ 145 - 150 C-NH2 _
the amino group.
~ 140 - 145 Aromatic C-H
~120- 125 Aromatic C-H
Aromatic carbon attached to
~115-120 C-CONH: .
the amide group.
Aromatic carbons attached to
~80-90 C-l iodine, significantly shielded by

the heavy atom effect.

Table 4: Predicted IR Spectral Data

Wavenumber (cm—?) Vibration Rationale
Two bands expected for the
primary amine (-NHz2) and two
3400 - 3200 N-H stretch ) .
for the primary amide (-
CONH_2).
Characteristic strong
1680 - 1640 C=0 stretch (Amide I) absorption for a primary amide
carbonyl.
_ Bending vibration of the amide
1620 - 1580 N-H bend (Amide II)
N-H bond.
Aromatic ring stretching
1600 - 1450 C=C stretch o
vibrations.
Carbon-iodine stretching
~ 800 C-I stretch

vibration.
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Mass Spectrometry: The mass spectrum is expected to show a prominent molecular ion peak
(M*) at m/z 388. Key fragmentation patterns would likely involve the loss of the amide group (-
CONHz2) to give a fragment at m/z 344, and the loss of iodine atoms. The presence of two
iodine atoms would give a characteristic isotopic pattern.[11][12][13][14][15]

Reactivity and Potential Biological Significance

Reactivity:

e Amino Group: The 2-amino group can undergo typical reactions of an aromatic amine, such
as diazotization followed by Sandmeyer-type reactions to introduce other functional groups.
It can also be acylated or alkylated.

» Amide Group: The primary amide can be hydrolyzed back to the carboxylic acid under acidic
or basic conditions. Dehydration of the amide would yield a nitrile.

e Aromatic Ring: The electron-donating amino group and the electron-withdrawing iodo and
carboxamido groups will influence the regioselectivity of further electrophilic aromatic
substitution reactions.

Potential Biological Significance:

Halogenated benzamides are a class of compounds with diverse biological activities. The
introduction of iodine atoms can significantly impact a molecule's lipophilicity, metabolic
stability, and ability to form halogen bonds with biological targets. While no specific biological
activity has been reported for 2-Amino-3,5-diiodobenzamide, related halogenated aromatic
compounds have shown a range of activities, including antibacterial, antifungal, and anticancer
properties.

Potential Signaling Pathway Involvement:

Aminobenzamide derivatives have been implicated in various signaling pathways. For instance,
some aminobenzamide-based molecules act as inhibitors of poly(ADP-ribose) polymerase
(PARP), an enzyme involved in DNA repair and cell death. Inhibition of PARP can be a
therapeutic strategy in certain cancers. It is plausible that 2-Amino-3,5-diiodobenzamide or its
derivatives could interact with enzymes or receptors within cellular signaling cascades.
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Hypothetical Signaling Pathway Diagram
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Caption: Hypothetical inhibition of a kinase signaling pathway by 2-Amino-3,5-
diiodobenzamide.

This guide provides a foundational understanding of 2-Amino-3,5-diiodobenzamide for
researchers and drug development professionals. The proposed synthetic routes and predicted
data offer a starting point for the practical synthesis and characterization of this compound,
enabling further investigation into its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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